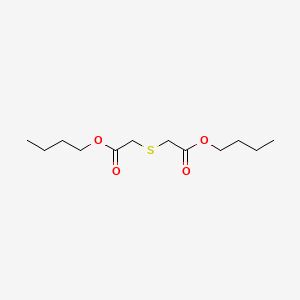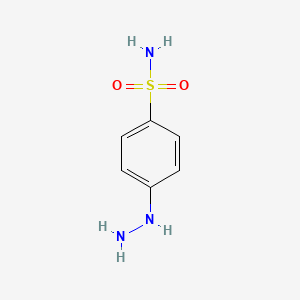
2,4-二氯-6-氟嘧啶
描述
2,4-Dichloro-6-fluoropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
科学研究应用
2,4-Dichloro-6-fluoropyrimidine has a wide range of applications in scientific research:
作用机制
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, playing a crucial role in numerous biochemical processes .
Mode of Action
It is known that halogenated pyrimidines can undergo nucleophilic aromatic substitution reactions, which could potentially lead to changes in their targets .
Biochemical Pathways
It is known that fluoropyrimidines can be involved in the synthesis of various biologically active compounds .
Result of Action
It is known that fluoropyrimidines can be used in the synthesis of potential kinase inhibitors .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the activity and stability of chemical compounds .
生化分析
Biochemical Properties
2,4-Dichloro-6-fluoropyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to participate in nucleophilic substitution reactions, where it can be substituted by different nucleophiles to form a variety of derivatives . This compound interacts with enzymes such as dihydropyrimidine dehydrogenase, which is involved in the catabolism of pyrimidine bases . The interactions between 2,4-Dichloro-6-fluoropyrimidine and these biomolecules are essential for its function as a precursor in the synthesis of therapeutic agents.
Cellular Effects
2,4-Dichloro-6-fluoropyrimidine has notable effects on various cell types and cellular processes. It influences cell function by interfering with DNA and RNA synthesis, which can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism . This compound has been observed to induce cytotoxic effects in cancer cells, making it a valuable component in chemotherapy regimens . The impact of 2,4-Dichloro-6-fluoropyrimidine on cellular processes underscores its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 2,4-Dichloro-6-fluoropyrimidine involves its interaction with nucleophilic sites on biomolecules, leading to the formation of covalent bonds . This compound can inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis . By binding to the active site of this enzyme, 2,4-Dichloro-6-fluoropyrimidine effectively blocks the synthesis of thymidine monophosphate, thereby disrupting DNA replication and cell proliferation . These molecular interactions highlight the compound’s role in enzyme inhibition and its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-6-fluoropyrimidine have been studied over various time periods to understand its stability and long-term impact on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that 2,4-Dichloro-6-fluoropyrimidine can cause sustained inhibition of cell proliferation and induce apoptosis in cancer cells . These temporal effects are critical for optimizing its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-6-fluoropyrimidine vary with different dosages in animal models. At low doses, it has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and cardiotoxicity . The threshold for these adverse effects is an important consideration in the development of dosage guidelines for clinical use. Understanding the dosage-dependent effects of 2,4-Dichloro-6-fluoropyrimidine is essential for its safe and effective application in animal models and potential human therapies.
Metabolic Pathways
2,4-Dichloro-6-fluoropyrimidine is involved in several metabolic pathways, primarily those related to pyrimidine metabolism . It is metabolized by enzymes such as dihydropyrimidine dehydrogenase, which converts it into inactive metabolites . This compound can also affect metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis . The interactions of 2,4-Dichloro-6-fluoropyrimidine with these metabolic pathways are crucial for its function and therapeutic efficacy.
Transport and Distribution
The transport and distribution of 2,4-Dichloro-6-fluoropyrimidine within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through nucleoside transporters and distributed to different cellular compartments . Its localization within cells can influence its activity and effectiveness as a therapeutic agent. Understanding the transport and distribution mechanisms of 2,4-Dichloro-6-fluoropyrimidine is important for optimizing its delivery and targeting in clinical applications.
Subcellular Localization
The subcellular localization of 2,4-Dichloro-6-fluoropyrimidine is influenced by its chemical properties and interactions with cellular components . This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus, for example, is critical for its role in inhibiting DNA synthesis and inducing cytotoxic effects . Understanding the subcellular localization of 2,4-Dichloro-6-fluoropyrimidine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-fluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2,4,6-trichloropyrimidine with a fluorinating agent such as cesium fluoride in an aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete substitution of the chlorine atom at the 6-position with a fluorine atom .
Industrial Production Methods: For industrial-scale production, the process involves the chlorination of 2,4-dihydroxypyrimidine followed by fluorination. The chlorination step uses thionyl chloride as the chlorinating agent, while the fluorination step employs cesium fluoride in a high-boiling solvent to achieve the desired product .
化学反应分析
Types of Reactions: 2,4-Dichloro-6-fluoropyrimidine undergoes various types of chemical reactions, including nucleophilic substitution, Suzuki-Miyaura coupling, and palladium-catalyzed cross-coupling reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines, alkoxides, or thiols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of 2,4-Dichloro-6-fluoropyrimidine with boronic acids in the presence of a palladium catalyst and a base such as potassium carbonate.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in medicinal chemistry and material science .
相似化合物的比较
- 2,4-Dichloro-5-fluoropyrimidine
- 4,6-Dichloro-2-fluoropyrimidine
- 2,4-Dichloro-5-methylpyrimidine
Comparison: Compared to its analogs, 2,4-Dichloro-6-fluoropyrimidine exhibits unique reactivity due to the presence of both chlorine and fluorine atoms on the pyrimidine ring. This combination allows for selective functionalization and the formation of diverse derivatives with tailored properties . The fluorine atom at the 6-position enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .
属性
IUPAC Name |
2,4-dichloro-6-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2FN2/c5-2-1-3(7)9-4(6)8-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACAHZITGJKJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344487 | |
| Record name | 2,4-Dichloro-6-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3833-57-6 | |
| Record name | 2,4-Dichloro-6-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















